molecular formula C21H25NO4 B1588285 (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid CAS No. 332062-06-3

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid

Cat. No.: B1588285
CAS No.: 332062-06-3
M. Wt: 355.4 g/mol
InChI Key: YLGVWWIOFMUJSK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during synthesis.

Mechanism of Action

Target of Action

The primary target of the compound ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid, also known as Boc-®-3-Amino-4,4-diphenyl-butyric acid, is the amino group in organic compounds . This compound is used as a protecting group for amines, which are strong nucleophiles and bases .

Mode of Action

The mode of action of Boc-®-3-Amino-4,4-diphenyl-butyric acid involves the conversion of the amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (Boc) group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate .

Biochemical Pathways

The biochemical pathways affected by Boc-®-3-Amino-4,4-diphenyl-butyric acid primarily involve the synthesis of peptides . The Boc group is widely used to protect amino groups during peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .

Pharmacokinetics

The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which could impact the compound’s bioavailability .

Result of Action

The result of the action of Boc-®-3-Amino-4,4-diphenyl-butyric acid is the protection of the amino group, allowing for transformations of other functional groups without interference from the amine . This is particularly useful in the synthesis of peptides .

Action Environment

The action of Boc-®-3-Amino-4,4-diphenyl-butyric acid can be influenced by environmental factors. Additionally, the compound’s stability and efficacy can be affected by temperature, as high temperatures can facilitate the deprotection of Boc-protected amino acids and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amino acid .

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid is unique due to the stability and ease of removal of the Boc group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVWWIOFMUJSK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426646
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332062-06-3
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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